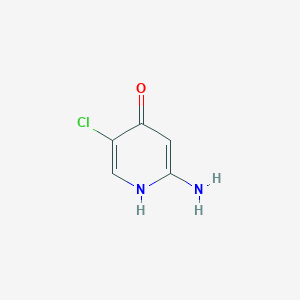

2-Amino-5-chloropyridin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQWATRBGHOQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-12-3 | |

| Record name | 2-amino-5-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Chloropyridin 4 Ol

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating the atomic motions over time. This technique provides a dynamic perspective on the molecule's flexibility, preferred conformations, and the energetics of conformational changes. For a molecule like 2-Amino-5-chloropyridin-4-ol, MD simulations can reveal how the amino and hydroxyl groups orient themselves relative to the pyridine (B92270) ring and how these orientations are influenced by the chloro substituent.

In a typical MD simulation protocol, the molecule is placed in a simulated environment, often a solvent box, and the forces on each atom are calculated using a force field. Newton's equations of motion are then integrated to propagate the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

For substituted pyridine derivatives, MD simulations have been instrumental in understanding their interactions with biological targets nih.govmdpi.com. These simulations can elucidate the binding modes of the molecule within a protein's active site and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The conformational flexibility of the ligand, as explored through MD, is crucial for understanding its binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. For this compound, QSAR modeling would involve the calculation of various molecular descriptors that encode its structural, electronic, and hydrophobic features.

Key QSAR parameters, or descriptors, that would be relevant for this compound include:

Electronic Parameters: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The Hammett constant (σ) is a classic example that quantifies the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. For the chloro and amino groups on the pyridine ring, their respective electronic influences would be critical descriptors.

Steric Parameters: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and Taft's steric parameter (Es) are commonly used to describe the steric bulk of substituents, which can influence how a molecule fits into a receptor binding site.

QSAR studies on pyridine derivatives have successfully been used to develop models that predict their biological activities nih.govjchemlett.comchemrevlett.com. These models often employ statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical relationship between the descriptors and the activity.

Below is a table of hypothetical QSAR parameters for this compound, based on typical values for the constituent functional groups.

| Parameter | Description | Estimated Value/Contribution |

| LogP | The logarithm of the octanol/water partition coefficient, a measure of hydrophobicity. | Varies based on tautomer |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | ~60-80 Ų |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | ~35-40 cm³/mol |

| Hammett Constant (σ) of Cl | Quantifies the electronic effect of the chlorine substituent on the pyridine ring. | ~0.23 (for para position) |

| Hammett Constant (σ) of NH₂ | Quantifies the electronic effect of the amino substituent on the pyridine ring. | ~-0.66 (for para position) |

| Hammett Constant (σ) of OH | Quantifies the electronic effect of the hydroxyl substituent on the pyridine ring. | ~-0.37 (for para position) |

Topological Studies and Intermolecular Interactions (AIM, ELF, LOL, RDG)

Topological analyses of the electron density provide profound insights into the nature of chemical bonds and intermolecular interactions. These methods partition the molecular space based on the topology of a scalar field, such as the electron density or the electron localization function.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density, ρ(r) uni-rostock.dewikipedia.orgias.ac.in. Critical points in the electron density are located and characterized to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs) reveal the nature of the chemical bond. For this compound, AIM analysis would characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin jussieu.frwikipedia.orgcam.ac.uk. It provides a clear picture of electron localization in atoms and molecules, distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would visualize the lone pairs on the nitrogen and oxygen atoms and the covalent bonds within the pyridine ring.

Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL) is another tool for visualizing electron localization, based on the kinetic energy density rsc.orgresearchgate.netsemanticscholar.org. It provides a complementary perspective to ELF, often with a clearer distinction between different types of chemical bonds.

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a powerful method for visualizing and characterizing non-covalent interactions jussieu.frprotheragen.aichemrxiv.orgrsc.orgunam.mx. It is based on the deviation of the electron density from a uniform electron gas. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, can be identified and visualized in real space. For this compound, RDG analysis would be particularly useful for studying intermolecular interactions in a dimer or crystal structure, highlighting the role of the amino and hydroxyl groups in forming hydrogen bonds.

A study on a pyridine derivative has utilized ELF and LOL analyses to reveal the electron density distribution, highlighting regions of strong covalent interactions and localized bonding characteristics researchgate.net. Furthermore, RDG analysis was employed to visualize non-covalent interactions, indicating van der Waals interactions and steric effects researchgate.net.

The following table summarizes the expected findings from topological studies of this compound.

| Topological Method | Information Gained |

| AIM | Characterization of covalent bonds through bond critical points. Identification of potential intramolecular hydrogen bonds between the amino and hydroxyl groups. |

| ELF | Visualization of core and valence electron shells. Clear depiction of covalent bonds and lone pairs on nitrogen and oxygen atoms, indicating regions of high electron localization. |

| LOL | Complementary visualization of electron localization, providing sharp and clear images of bonding and lone pair regions. |

| RDG | Identification and visualization of non-covalent interactions. In a dimeric or condensed phase, this would reveal hydrogen bonding networks involving the -NH₂ and -OH groups, as well as weaker van der Waals interactions and potential π-π stacking. |

Biological Activity and Pharmacological Relevance of 2 Amino 5 Chloropyridin 4 Ol and Its Derivatives

In Vitro Bioactivity Screening Assays

In vitro assays are fundamental in early-stage drug discovery to identify compounds with potential therapeutic effects. For derivatives of chloro-aminopyridines, these screenings have revealed a range of biological activities.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Table 1: Cytotoxic Activity of Related Aminopyridine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Cyanopyridone Derivative 5a | MCF-7 | 1.77 ± 0.10 |

| Cyanopyridone Derivative 5a | HepG2 | 2.71 ± 0.15 |

| Cyanopyridone Derivative 5e | MCF-7 | 1.39 ± 0.09 |

| 2-Aminopyridine (B139424) Conjugate S3c | A2780 | 15.57 |

| 2-Aminopyridine Conjugate S3c | A2780CISR | 11.52 |

This table presents data for structurally related aminopyridine derivatives, not 2-Amino-5-chloropyridin-4-OL derivatives, to indicate the potential of the core scaffold.

Antimicrobial Activity against Bacterial and Fungal Strains

The antimicrobial potential of chloro-aminopyridine derivatives has been more extensively studied. A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) demonstrated variable but significant activity against several bacterial and fungal strains. researchgate.net Compounds with specific substitutions, particularly electron-withdrawing groups on an attached phenyl ring, showed enhanced potency. researchgate.net

These derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and fungi like Aspergillus flavus and Penicillium expansum. researchgate.net Several derivatives exhibited notable inhibition zones and low minimum inhibitory concentrations (MICs). researchgate.net For example, some 2-amino-5-arylazonicotinate derivatives showed strong inhibitory effects against Gram-positive bacteria, particularly Bacillus subtilis. nih.gov

Table 2: Antimicrobial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 3f (p-Fluoro) | S. aureus | 2 |

| 3f (p-Fluoro) | B. cereus | 4 |

| 3f (p-Fluoro) | E. coli | 7 |

| 3d (o-Fluoro) | S. aureus | 5 |

| 3d (o-Fluoro) | B. cereus | 8 |

| 3d (o-Fluoro) | E. coli | 11 |

| 3b (p-Chloro) | S. aureus | 6 |

| 3b (p-Chloro) | B. cereus | 9 |

Data from a study on 2-amino-4-chloropyridine derivatives, which are structural isomers of the title compound's core. researchgate.net

Enzyme Inhibition Studies

The aminopyridine scaffold is a known pharmacophore for enzyme inhibitors. Derivatives have been shown to inhibit various enzymes, although specific studies on this compound are lacking. Research on 2-aminopyridine analogs revealed inhibitory activity against isocitrate lyase (ICL) and malate (B86768) synthase (MS), the two key enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. mdpi.com This pathway is crucial for the survival of certain pathogens, making its inhibitors potential antimicrobial agents. mdpi.com Furthermore, derivatives of 2-aminopyrimidine (B69317) have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov These examples highlight the potential of the aminopyridine core to be adapted for specific enzyme inhibition.

Receptor Binding Affinity Modulations

Derivatives of 2-aminopyridine have been developed as ligands for various receptors. Notably, a series of these compounds were synthesized and evaluated as potential σ(sigma) receptor antagonists. nih.gov The σ₂ receptor is considered a potential target for cancer therapy and diagnosis. The study produced several 2-aminopyridine derivatives with high affinity for both σ₁ and σ₂ subtypes, acting as σ₂ antagonists and σ₁ agonists. nih.gov This dual activity, combined with a lack of antiproliferative effects in the tested cell lines, suggests their potential as tools for probing σ receptor function. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For antimicrobial 2-amino-4-chloropyridine derivatives, a clear SAR has been established. researchgate.net

Influence of Substituents: The nature and position of substituents on the phenyl ring of the Schiff base derivatives significantly impact antimicrobial activity. Electron-withdrawing groups (e.g., fluoro, chloro, bromo) generally lead to higher potency compared to electron-donating groups (e.g., methoxy). researchgate.net

Positional Isomerism: The position of the substituent is also critical. For instance, a fluoro group at the para-position of the phenyl ring resulted in the most potent compound in the series. researchgate.net

Core Structure: The unsubstituted phenyl ring derivative showed only moderate activity, indicating that substitution is key for enhancing biological effects. researchgate.net

In the context of antiproliferative activity, SAR studies of various pyridine (B92270) derivatives have shown that increasing the number of methoxy (B1213986) (OMe) groups can decrease the IC50 value, thereby increasing potency. nih.gov Conversely, replacing OMe groups with hydroxyl (OH) groups can also significantly enhance activity. nih.gov

Mechanistic Investigations of Bioactive Derivatives

Understanding the mechanism of action is vital for the further development of bioactive compounds. For antiproliferative pyridine derivatives, mechanistic studies have pointed towards the induction of apoptosis. For example, spiro-pyridine derivatives were found to activate the pro-apoptotic Bax gene while suppressing the anti-apoptotic Bcl-2 gene in Caco-2 colon cancer cells. nih.gov These compounds were also shown to arrest the cell cycle in the S phase, leading to programmed cell death. nih.gov

In the antimicrobial field, the mechanism often involves the inhibition of essential microbial enzymes. As mentioned, 2-aminopyridine derivatives that inhibit the glyoxylate shunt enzymes effectively halt the growth of P. aeruginosa on acetate, a carbon source utilized during infection. mdpi.com This targeted inhibition demonstrates a clear mechanism for their antibacterial effect under specific metabolic conditions.

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific published data for the compound "this compound" corresponding to the detailed outline provided. The available research focuses on structurally related but distinct molecules.

Specifically, the assertion that this compound serves as a key intermediate in the synthesis of Finerenone cannot be substantiated by the existing literature. Published synthesis pathways for Finerenone consistently identify 4-amino-5-methylpyridin-2-ol (also known as 4-amino-5-methyl-1H-pyridin-2(1H)-on) as the crucial pyridinol intermediate. google.comcjph.com.cngoogle.comwipo.intvolsenchem.com This compound possesses a methyl group at the 5-position of the pyridine ring, not a chloro group as specified in the subject compound.

Furthermore, dedicated searches for the biological activity and computational analysis of this compound yielded no specific results for the following sections of the requested outline:

Computational Biology Approaches

Pharmacophore Modeling for Drug Design:Information on pharmacophore modeling specifically for this compound is not available in the scientific literature.

While research into the broader class of aminopyridine and aminopyrimidine derivatives is active, with studies exploring their potential as antimicrobial agents or kinase inhibitors, these findings cannot be directly and accurately attributed to this compound. nih.govresearchgate.netresearchgate.net

Due to this absence of specific data, generating a thorough and scientifically accurate article that strictly adheres to the provided outline for "this compound" is not possible at this time. Proceeding would require speculation and extrapolation from related but different chemical entities, which would not meet the required standards of scientific accuracy.

Role as a Key Intermediate in Pharmaceutical Synthesis

Involvement in the Synthesis of Zopiclone (B121070) and other Cyclopyrrolone Derivatives

2-Amino-5-chloropyridine (B124133) is a critical building block in the production of numerous pharmaceutical compounds, most notably the sedative-hypnotic drug, Zopiclone. nbinno.comgoogle.com Zopiclone belongs to the cyclopyrrolone class of drugs, and its synthesis heavily relies on this pyridine derivative. The synthesis process involves reacting 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic anhydride. This initial step yields 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid. lookchem.com

This intermediate is then cyclized, typically by treatment with thionyl chloride (SOCl₂), to form 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine. lookchem.com Subsequent partial reduction of this compound, often using potassium borohydride (B1222165) (KBH₄), produces a hydroxyl intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one. The final step in the synthesis of Zopiclone is the esterification of this hydroxyl intermediate with 4-methylpiperazine-1-carbonyl chloride. lookchem.com The versatility of 2-amino-5-chloropyridine as a precursor makes it indispensable in the efficient synthesis of Zopiclone and related cyclopyrrolone derivatives. nbinno.com

Utility in Agrochemical and Pesticide Synthesis

Beyond its pharmaceutical applications, 2-amino-5-chloropyridine is a vital intermediate in the agrochemical sector. nbinno.comchemimpex.com It serves as a precursor for the manufacture of various pesticides and herbicides designed to protect crops and enhance agricultural yield. chemimpex.comguidechem.com

A notable application is in the synthesis of the herbicide Clodinafop. nbinno.comjubilantingrevia.com This compound is part of the aryloxyphenoxypropionate class of herbicides, which are used to control grass weeds in cereal crops. Furthermore, 2-amino-5-chloropyridine is utilized in the preparation of chloro-substituted-imidazo-pyridine compounds, which also exhibit herbicidal properties. google.com The process can involve nitration of 2-amino-5-chloropyridine to create a 3-nitropyridine (B142982) compound, which is then further processed to yield the final herbicidal product. google.com Its role as a versatile building block extends to the creation of a variety of pesticides, highlighting its broad utility in the agrochemical industry. guidechem.com

Toxicity Profiling in Research Models

The toxicological profile of 2-amino-5-chloropyridine has been investigated, particularly as it is a known degradation impurity of Zopiclone. researchgate.netchemsrc.comnih.gov Understanding its toxicity is crucial for ensuring the safety and quality control of pharmaceutical preparations containing Zopiclone. researchgate.net Research has employed both computational models and biological systems to assess its potential for harm.

In Vitro and In Vivo Toxicity Assessments

Quantitative structure–activity relationship (QSAR) models have been used to predict the toxicity of 2-amino-5-chloropyridine. researchgate.net These computational studies have provided mixed results regarding its genotoxicity. For instance, while some software predicted that the compound contained a genotoxicity structure alert for primary aromatic amines, other models did not find matches for mutagenicity in their databases. researchgate.net The ADMET Predictor software suggested a potential for chromosomal aberrations. researchgate.net

To verify these computational predictions, in vitro tests have been conducted. The bacterial reverse mutation (Ames) test was used to assess the mutagenicity of 2-amino-5-chloropyridine. The results of the Ames test confirmed that the compound was non-mutagenic. researchgate.net Based on these findings, and in accordance with ICH M7 guidelines, 2-amino-5-chloropyridine can be classified as a non-mutagenic impurity. researchgate.net

| QSAR Software | Predicted Toxicity for 2-Amino-5-chloropyridine |

| ADMET Predictor | Potential for chromosomal aberrations; skin and respiratory sensitivity. |

| Toxtree | Contained a genotoxicity structure alert (primary aromatic amines). |

| Derek | No structural alerts or examples of mutagenicity found. |

| Sarah | Predicted as positive for mutagenicity (with low confidence). |

Zebrafish Embryonic Development Studies

The zebrafish (Danio rerio) embryo has been used as an in vivo model to study the developmental toxicity of 2-amino-5-chloropyridine. researchgate.net These studies are valuable for screening the potential toxicity of compounds in a whole vertebrate organism. mdpi.com When zebrafish embryos were exposed to 2-amino-5-chloropyridine, the compound demonstrated a higher relative toxicity compared to Zopiclone and another impurity, known as impurity B. researchgate.net

The observed toxic effects were concentration-dependent. researchgate.net Increasing concentrations of 2-amino-5-chloropyridine led to higher rates of both malformation and mortality in the developing embryos. researchgate.net These findings highlight the potential for developmental toxicity and underscore the importance of controlling the levels of this impurity in pharmaceutical products to ensure safety. researchgate.net

| Compound | Relative Toxicity in Zebrafish Embryos | Observed Effects |

| 2-Amino-5-chloropyridine | Highest | Concentration-dependent increase in malformation and mortality rates. |

| Impurity B | Intermediate | Less toxic than 2-Amino-5-chloropyridine. |

| Zopiclone | Lowest | Less toxic than its degradation impurities. |

Environmental Fate and Ecotoxicological Studies of 2 Amino 5 Chloropyridin 4 Ol

Degradation Pathways in Environmental Matrices

The breakdown of a chemical in the environment is a critical factor in determining its persistence and potential for exposure to non-target organisms. Degradation can occur through abiotic processes like photodegradation or biotic processes such as microbial transformation.

While specific studies on the photodegradation of 2-Amino-5-chloropyridin-4-ol are not available, research on its isomer, 2-amino-5-chloropyridine (B124133), provides valuable insights into potential photochemical processes.

Studies on 2-amino-5-chloropyridine, a pyridine (B92270) pesticide analogue, have shown that it undergoes degradation through both direct photolysis and photocatalysis. researchgate.netscispace.com Direct photolysis in aqueous solutions can lead to a rapid dechlorination of the molecule. scispace.com For instance, the degradation of the parent compound (at an initial concentration of 2.5 mmol/dm³) by direct photolysis was reported to be complete in approximately 20 minutes. researchgate.net

The photocatalytic degradation of the pyridine moiety, often studied in the presence of a semiconductor catalyst like titanium dioxide (TiO2) and UV light, is a slower process. researchgate.netscispace.com The kinetics of both the degradation of the pyridine ring and the dechlorination process have been observed to follow zero-order kinetics. scispace.comresearchgate.net The Langmuir-Hinshelwood kinetic model has been successfully applied to describe the influence of the initial substrate concentration on the rate of the pyridine moiety degradation. scispace.com

The proposed mechanism suggests that the orientation of the molecule on the catalyst surface influences the degradation pathways. The pyridine nitrogen, having the most negative electrostatic potential, is thought to facilitate the molecule's approach to the TiO2 surface, orienting the chlorine atom away from the catalyst and into the solution. scispace.com This orientation may explain why dechlorination can occur rapidly via direct photolysis, while the degradation of the pyridine ring requires the presence of the photocatalyst. scispace.com The photocatalytic process is believed to proceed via the generation of highly reactive hydroxyl radicals, which are capable of mineralizing the organic compound. researchgate.net Changes in pH during the degradation process indicate the formation of acidic intermediates, as well as chloride and nitrate (B79036) ions. researchgate.net

Table 1: Photodegradation Kinetics of 2-amino-5-chloropyridine (Isomer of the Target Compound)

| Parameter | Pyridine Moiety Degradation | Dechlorination |

| Kinetic Model | Zero-order | Zero-order |

| Degradation Time | ~9 hours for complete degradation of the pyridine moiety (photocatalytic) | ~20 minutes for complete degradation of the parent compound (direct photolysis) |

| Influencing Factors | Presence of TiO2 catalyst, UV light, initial substrate concentration | UV light |

Data synthesized from studies on 2-amino-5-chloropyridine. researchgate.netscispace.comresearchgate.net

It is important to note that while these findings for 2-amino-5-chloropyridine are informative, the position of the hydroxyl group in this compound could influence its electronic properties, adsorption characteristics, and, consequently, its photodegradation kinetics and mechanisms.

Specific studies on the biodegradation of this compound have not been identified in the reviewed literature. However, research into the microbial degradation of other chlorinated pyridinols and aromatic compounds can suggest potential pathways.

Microbial degradation is a key process in the removal of many organic pollutants from soil and water. For chlorinated aromatic compounds, degradation can proceed through various enzymatic reactions, often involving initial dehalogenation or hydroxylation steps. White-rot fungi, for example, utilize non-specific extracellular enzymes like laccase to oxidatively cleave aromatic rings, a mechanism that allows them to degrade a wide range of xenobiotics, including phenols. mdpi.com

Research on other chloroaromatic compounds has shown that biodegradation can be initiated by cytochrome P450 monooxygenases, leading to side-chain oxidation, aromatic hydroxylation, or reductive dehalogenation. mdpi.com For some chlorinated compounds, reductive dehalogenation is a critical first step, particularly under anaerobic conditions, which makes the molecule more susceptible to subsequent aerobic degradation. chemicalbook.com

The biodegradation of chlorothalonil (B1668833), a broad-spectrum chlorinated fungicide, has been studied, revealing that various bacteria, primarily from the phylum Proteobacteria, are capable of its transformation. nih.gov Key enzymes in these pathways include glutathione (B108866) S-transferases and chlorothalonil hydrolytic dehalogenases. nih.gov Similarly, aerobic bacteria that can utilize vinyl chloride or cis-1,2-dichloroethene as growth substrates have been identified and are considered important for the natural attenuation of these pollutants. nih.gov

Environmental Persistence and Mobility in Soil and Water Systems

There is a lack of specific experimental or predictive data regarding the environmental persistence (e.g., half-life) and mobility (e.g., soil sorption coefficient, Koc) of this compound in soil and water systems. Such data is crucial for assessing its potential to leach into groundwater or persist in the environment.

The mobility of organic compounds in soil is largely governed by their adsorption to soil organic matter and clay particles. The octanol-water partition coefficient (log Kow) is often used as a proxy for assessing this behavior. For the related isomer, 2-amino-5-chloropyridine, a computed XLogP3 value of 1.1 is reported, suggesting a relatively low potential for strong adsorption to soil and sediment. nih.gov Compounds with low Koc values are generally considered to be more mobile in soil. researchgate.net However, the presence of the hydroxyl group in this compound could significantly alter its polarity and hydrogen bonding capacity, thereby affecting its mobility in ways that may differ from its isomer.

Ecotoxicity Assessments in Aquatic and Terrestrial Organisms

No specific ecotoxicity data for this compound in aquatic or terrestrial organisms were found. However, a study on the main degradation impurities of the pharmaceutical zopiclone (B121070), which includes 2-amino-5-chloropyridine, provides some toxicological insights based on Quantitative Structure-Activity Relationship (QSAR) models and in vitro/in vivo tests for this isomer. researchgate.net

The study used various QSAR models to predict the toxicity of 2-amino-5-chloropyridine. Predictions suggested that it could cause chromosomal aberrations and had the potential to induce skin and respiratory sensitivity responses. researchgate.net An in vitro bacterial reverse mutation (Ames) test indicated that 2-amino-5-chloropyridine was non-mutagenic. researchgate.net

Developmental toxicity was assessed using zebrafish embryos. The results showed that the relative toxicity of 2-amino-5-chloropyridine to zebrafish embryo development was higher than that of zopiclone and another impurity. researchgate.net The malformation rate and mortality of the embryos were found to be concentration-dependent. researchgate.net

Table 2: Predicted and Experimental Ecotoxicity of 2-amino-5-chloropyridine (Isomer of the Target Compound)

| Endpoint | Test System | Result |

| Mutagenicity | QSAR (Toxtree) | Genotoxicity structure alert for primary aromatic amines |

| Mutagenicity | Ames Test (in vitro) | Non-mutagenic |

| Chromosomal Aberrations | QSAR (ADMET Predictor) | Predicted to cause chromosomal aberrations |

| Developmental Toxicity | Zebrafish Embryo (in vivo) | Higher relative toxicity than zopiclone; concentration-dependent malformation and mortality |

Data from a study on zopiclone impurities. researchgate.net

It is crucial to reiterate that these findings pertain to an isomer and may not be representative of the ecotoxicity of this compound. The position of the functional groups can significantly influence the toxicological properties of a molecule.

Analytical Methodologies for Environmental Monitoring

Specific analytical methods for the routine environmental monitoring of this compound in matrices such as soil and water have not been established in the reviewed literature. However, methods developed for similar compounds can provide a basis for future method development.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polar and semi-polar organic compounds. An HPLC method with diode-array detection (DAD) has been developed for the detection of 2-amino-5-chloropyridine in urine, which is a decomposition product of the drug zopiclone. nih.gov This method combines solid-phase extraction (SPE) for sample clean-up and pre-concentration with reversed-phase HPLC for separation and quantification. nih.gov HPLC-DAD has also been used for the detection of pesticide residues in soil and crops, demonstrating its suitability for complex environmental matrices. josa.ro

For the analysis of pesticides in water and soil, Gas Chromatography (GC) coupled with various detectors is another common approach. For instance, GC with an electron capture detector (GC-ECD) is highly sensitive for halogenated compounds and has been used for the determination of organochlorine pesticides in water and soil. nih.govmdpi.com For more definitive identification and quantification, GC coupled with mass spectrometry (GC-MS) is often the method of choice. mdpi.com

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an increasingly popular technique for the analysis of polar pesticides and their metabolites in environmental samples due to its high sensitivity and selectivity. epa.gov

The development of an analytical method for this compound in environmental samples would likely involve either HPLC-DAD, HPLC-MS/MS, or GC-MS, depending on the required sensitivity and the physicochemical properties of the compound. The method would require careful optimization of sample extraction (e.g., SPE, liquid-liquid extraction), chromatographic separation, and detection parameters, followed by thorough validation to ensure its accuracy, precision, and reliability for environmental monitoring purposes.

Advanced Applications and Future Research Directions of 2 Amino 5 Chloropyridin 4 Ol

Potential in Material Science and Optoelectronics

The unique molecular structure of 2-Amino-5-chloropyridin-4-OL and its derivatives, characterized by electron-donating and withdrawing groups, makes them promising candidates for a range of applications in material science and optoelectronics.

Organic materials with non-linear optical (NLO) properties are at the forefront of photonics and optoelectronics research, with applications in telecommunications, signal processing, and optical data storage. isroset.org Pyridine (B92270) derivatives, particularly those forming organic complexes, have been extensively studied for their enhanced NLO properties. isroset.org The charge transfer mechanism within these molecules is crucial for their NLO activity.

Research has focused on co-crystallizing aminopyridines with organic acids to create materials with significant second-harmonic generation (SHG) efficiency. For instance, single crystals of 2-amino-5-chloropyridinium (B1237898) 4-aminobenzoate (B8803810) (2A5ClP4AB) have been grown and their NLO properties investigated using density functional theory (DFT). researchgate.net These studies compute key NLO parameters to evaluate the material's potential for optoelectronic and frequency conversion applications. researchgate.net

Table 1: Non-Linear Optical Properties of a Related Compound

| Parameter | Description |

|---|---|

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | A measure of the second-order NLO response of a molecule. |

| Second-Order Hyperpolarizability | A measure of the third-order NLO response of a molecule. |

This table is based on computational studies of 2-amino-5-chloropyridinium 4-aminobenzoate. researchgate.net

The dielectric properties of materials are fundamental to their application in electronic devices, including semiconductors. Materials with low dielectric constants are particularly sought after for applications in microelectronics to reduce signal delay and power dissipation. 2-Amino-5-chloropyridine (B124133) has been identified as a potential candidate for a low dielectric constant material. chemicalbook.com

Studies on single crystals of 2-Amino-5-Chloropyridinium-4-hydroxybenzoate have explored their dielectric behavior. isroset.org The dielectric constant and dielectric loss of these crystals are measured as a function of frequency and temperature to understand their electrical properties. Such investigations are crucial for assessing the suitability of these materials for use in optical and electronic devices. researchgate.netisroset.org

Table 2: Dielectric Properties of a 2-Amino-5-chloropyridine Derivative

| Property | Finding |

|---|---|

| Dielectric Constant | The dielectric constant for 2-amino-5-chloropyridinium 4-aminobenzoate was found to be approximately 4.42 at 1 MHz. researchgate.net |

| Thermal Stability | The 2-Amino-5-Chloropyridinium-4-hydroxybenzoate crystal is thermally stable up to 126°C. isroset.org |

Chemo-sensing and Biosensing Applications

The development of selective and sensitive chemo-sensors and biosensors is a rapidly growing field. While specific studies on the chemo-sensing and biosensing applications of this compound are not extensively reported, the broader class of aminopyridine derivatives holds promise in this area. The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for various analytes, including metal ions and organic molecules. Future research could explore the modification of this compound to create fluorescent or colorimetric sensors.

Catalytic and Coordination Chemistry Involving this compound

The pyridine moiety is a well-known ligand in coordination chemistry, capable of coordinating with a wide range of metal ions. The presence of amino and hydroxyl groups in this compound could allow for the formation of stable metal complexes. These complexes could exhibit interesting catalytic properties, potentially finding applications in organic synthesis. For example, a method for synthesizing 2-amino-5-chloropyridine has been developed using an imidazole (B134444) ionic liquid as a catalyst. google.com This suggests that related pyridine compounds can be involved in catalytic processes. Further investigation into the coordination chemistry of this compound could unveil novel catalysts.

Interdisciplinary Research Directions (e.g., Nanomaterial Integration)

The integration of organic molecules with nanomaterials can lead to hybrid materials with enhanced properties and novel functionalities. While direct studies on the integration of this compound with nanomaterials are limited, research on related heterocyclic compounds provides a basis for future exploration. For instance, functionalized nanomaterials have been used to improve the reaction yield in the synthesis of a pyrimidine (B1678525) derivative. scispace.com This approach could potentially be applied to the synthesis or application of this compound, for example, by immobilizing it on a nanoparticle surface to create a heterogeneous catalyst or a targeted drug delivery system.

Patent Landscape and Commercialization Opportunities from an Academic Perspective

The commercial potential of a chemical compound is often reflected in the patent landscape surrounding its synthesis and applications. Several patents describe methods for the preparation of 2-amino-5-chloropyridine, highlighting its importance as a chemical intermediate. google.compatsnap.comgoogleapis.com This compound is a key building block in the synthesis of pharmaceuticals, such as the sedative-hypnotic drug zopiclone (B121070), and herbicides. google.compatsnap.com The demand for such intermediates in the pharmaceutical and agrochemical industries suggests a potential commercial market for this compound, should it prove to be a valuable precursor for high-value products. From an academic perspective, research into efficient and scalable synthetic routes for this compound could lead to valuable intellectual property and opportunities for collaboration with industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.